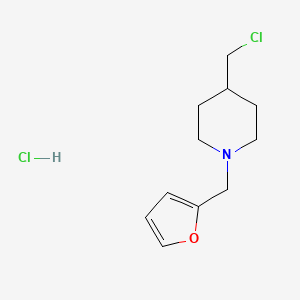
4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2NO and its molecular weight is 250.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H14ClN
- Molecular Weight : 223.7 g/mol
- CAS Number : 12428146
The presence of a chloromethyl group and a furylmethyl moiety contributes to its unique properties, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could play a role in various metabolic pathways.
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing signaling pathways that are critical in pharmacological contexts.
Research Findings
Numerous studies have explored the biological effects of this compound. Key findings include:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : Research indicates that it may induce cytotoxicity in cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Some studies highlight its neuroprotective effects, particularly in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction of oxidative stress |
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial efficacy of this compound, it was found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with concentrations ranging from 10 to 50 µM led to a dose-dependent increase in apoptosis, as measured by Annexin V staining and flow cytometry analysis.
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(furan-2-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11;/h1-2,7,10H,3-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRFZUHMIKVVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656433 | |
| Record name | 4-(Chloromethyl)-1-[(furan-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-92-4 | |
| Record name | 4-(Chloromethyl)-1-[(furan-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















